![molecular formula C12H7ClN4O4S B15276792 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B15276792.png)
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the imidazo[4,5-b]pyridine core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is typically introduced through nitration reactions using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 3-(benzenesulfonyl)-7-chloro-6-amino-3H-imidazo[4,5-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
科学的研究の応用
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The benzenesulfonyl group may enhance the compound’s binding affinity to certain proteins, while the chloro group can influence its lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-c]pyridine: A structural isomer with similar functional groups but different ring fusion.
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-pyrazolo[4,5-b]pyridine: A related compound with a pyrazole ring instead of an imidazole ring.
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-pyrrolo[4,5-b]pyridine: A compound with a pyrrole ring, showing different electronic properties.
Uniqueness
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C12H7ClN4O4S |
|---|---|
分子量 |
338.73 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-7-chloro-6-nitroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7ClN4O4S/c13-10-9(17(18)19)6-14-12-11(10)15-7-16(12)22(20,21)8-4-2-1-3-5-8/h1-7H |
InChIキー |
LLTHXNLIHVKTGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C(C(=CN=C32)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


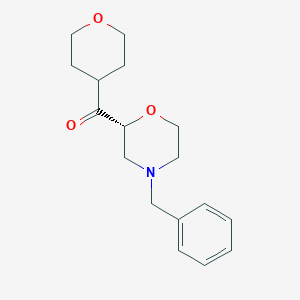
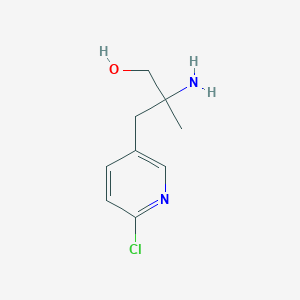


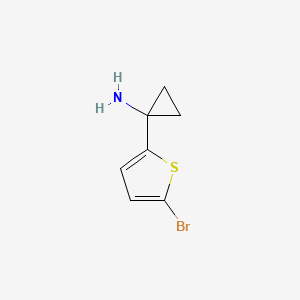
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
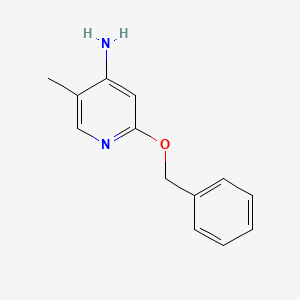
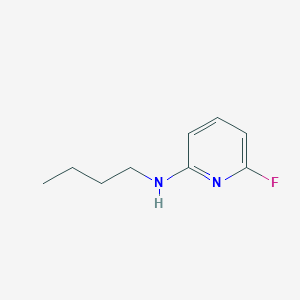
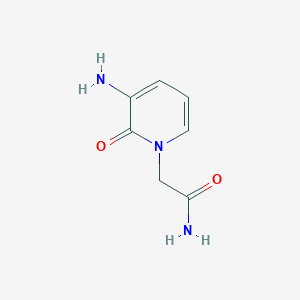
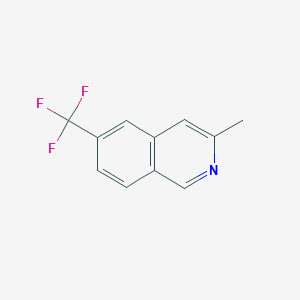
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
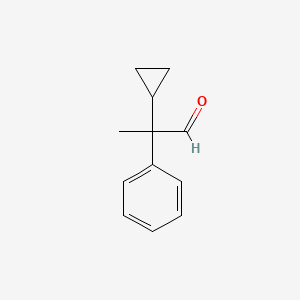
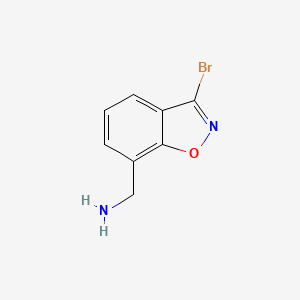
![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)
